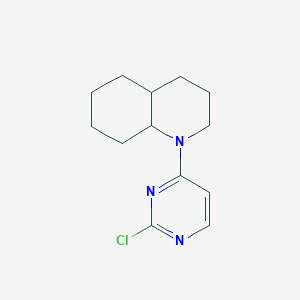

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine

Vue d'ensemble

Description

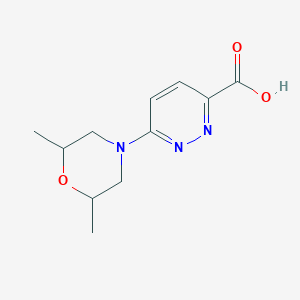

“N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is a chemical compound with the empirical formula C10H16N4 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is 192.26 . The molecular formula is C10H16N4 .Applications De Recherche Scientifique

Asymmetric Organocatalysis

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine: is used in the synthesis of bifunctional, noncovalent organocatalysts. These catalysts are based on the chiral cyclohexane-1,2-diamine scaffold and are utilized in asymmetric organocatalysis . They enable the simultaneous activation and coordination of both nucleophilic and electrophilic reactants, which is crucial for producing enantioselective reactions.

Synthesis of Organocatalysts

The compound serves as a starting material for the synthesis of benzenediamine-derived organocatalysts. These organocatalysts are prepared through a four-step synthesis process, including nucleophilic aromatic substitution and selective alkylation, which are fundamental techniques in organic synthesis .

Antibacterial Applications

Derivatives of N1-(pyrazin-2-yl)cyclohexane-1,2-diamine have been incorporated into hybrid organosilane fibers. These fibers exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa , making them potential candidates for use in wound healing and infection control .

Material Science

The compound’s derivatives are used in the development of new materials with a positive impact on fibroblast viability. This application is particularly relevant in the context of tissue engineering and regenerative medicine .

Catalytic Activity in Michael Addition

Organocatalysts derived from N1-(pyrazin-2-yl)cyclohexane-1,2-diamine have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. This reaction is a key step in the synthesis of various pharmaceuticals and fine chemicals .

Development of H-bond Donor Organocatalysts

The compound is integral in the development of H-bond donor organocatalysts. These catalysts are essential for a variety of chemical transformations, including reductions, nucleophilic aromatic substitutions, reductive alkylations, and arylations .

Electrospinning Techniques

Its derivatives are utilized in electrospinning techniques to create fibrous materials. These materials have applications in filtration, protective clothing, and other areas where pathogen resistance is critical .

Organic-Inorganic Hybrid Materials

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine: derivatives are also used in the creation of organic-inorganic hybrid materials. These hybrids have potential uses in various fields, including electronics, optics, and environmental remediation .

Safety and Hazards

“N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H301, which means it is toxic if swallowed . The precautionary statements are P301 + P330 + P331 + P310, which mean that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

Propriétés

IUPAC Name |

2-N-pyrazin-2-ylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXMSZDNEOCVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465589.png)

![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B1465594.png)

![{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B1465595.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1465599.png)

![1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465602.png)

![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B1465605.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1465606.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B1465607.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465609.png)